Pivalic-d3 Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

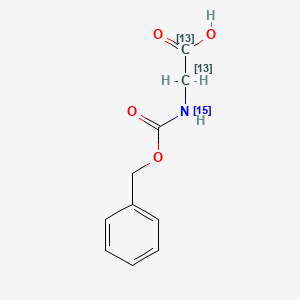

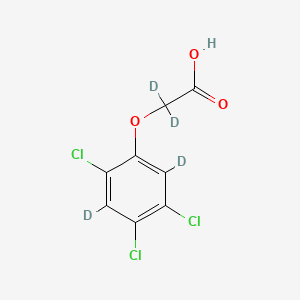

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid with a molecular formula of (CH3)3CCO2H . It is a colorless, odiferous organic compound that is solid at room temperature . It is used as a ligand to synthesize cerium (IV) hexanuclear clusters .

Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . Such reactions require an acid catalyst such as hydrogen fluoride. tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .Molecular Structure Analysis

The Pivalic acid molecule contains a total of 16 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±6.0 kJ/mol and a flash point of 68.3±9.8 °C . The index of refraction is 1.420 .Safety And Hazards

Pivalic acid is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact, contaminated clothing should be immediately changed, preventive skin protection should be applied, and hands and face should be washed after working with the substance .

Direcciones Futuras

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions . The coordination of the Lewis acid together with the H-bonding ability of pivalic acid were both found to be pivotal in lowering the activation energy of the C–H activation step . The transformation of pivalic acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous pivalic acid .

Propiedades

Número CAS |

95926-88-8 |

|---|---|

Nombre del producto |

Pivalic-d3 Acid |

Fórmula molecular |

C5H10O2 |

Peso molecular |

105.151 |

Nombre IUPAC |

3,3,3-trideuterio-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |

Clave InChI |

IUGYQRQAERSCNH-FIBGUPNXSA-N |

SMILES |

CC(C)(C)C(=O)O |

Sinónimos |

2,2-Dimethylpropanoic-3,3,3-d3 Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)